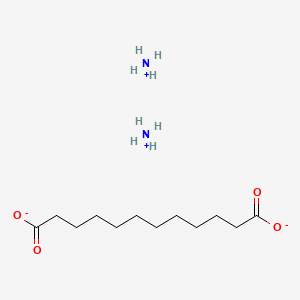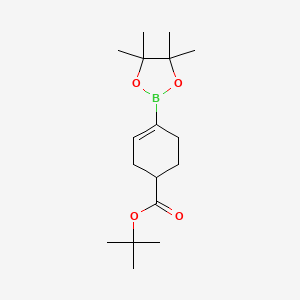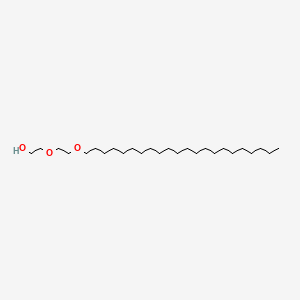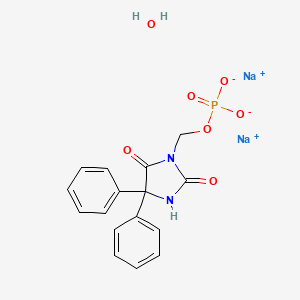
Ammonium dodecanedioate
Overview
Description
Ammonium dodecanedioate is a chemical compound with the molecular formula ( \text{C}{12}\text{H}{28}\text{N}{2}\text{O}{4} ). It is the ammonium salt of dodecanedioic acid, which is a dicarboxylic acid. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ammonium dodecanedioate can be synthesized through the neutralization of dodecanedioic acid with ammonium hydroxide. The reaction typically involves dissolving dodecanedioic acid in water and then adding ammonium hydroxide solution until the pH reaches neutrality. The resulting solution is then evaporated to obtain this compound as a solid.
Industrial Production Methods
In industrial settings, this compound is produced by reacting dodecanedioic acid with ammonia gas. This method involves passing ammonia gas through a solution of dodecanedioic acid in water, followed by crystallization to isolate the product.
Chemical Reactions Analysis
Types of Reactions
Ammonium dodecanedioate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to produce dodecanedioic acid.
Reduction: It can be reduced to form dodecanediol.
Substitution: It can undergo substitution reactions where the ammonium ion is replaced by other cations.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Various metal salts can be used to replace the ammonium ion.
Major Products Formed
Oxidation: Dodecanedioic acid.
Reduction: Dodecanediol.
Substitution: Metal dodecanedioates.
Scientific Research Applications
Ammonium dodecanedioate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of polymers and other organic compounds.
Biology: It is used in studies involving metabolic pathways and enzyme reactions.
Industry: It is used in the production of nylon and other synthetic fibers, as well as in the manufacture of lubricants and plasticizers.
Mechanism of Action
The mechanism of action of ammonium dodecanedioate involves its interaction with various molecular targets. In biological systems, it can act as a substrate for enzymes involved in fatty acid metabolism. It can also interact with cell membranes, affecting their fluidity and permeability.
Comparison with Similar Compounds
Similar Compounds
Dodecanedioic acid: The parent compound of ammonium dodecanedioate.
Dodecanediol: A reduced form of dodecanedioic acid.
Metal dodecanedioates: Compounds where the ammonium ion is replaced by metal cations.
Uniqueness
This compound is unique due to its ammonium ion, which imparts different solubility and reactivity properties compared to its parent acid and other derivatives. This makes it particularly useful in applications where specific ionic interactions are required.
Properties
IUPAC Name |
diazanium;dodecanedioate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22O4.2H3N/c13-11(14)9-7-5-3-1-2-4-6-8-10-12(15)16;;/h1-10H2,(H,13,14)(H,15,16);2*1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPEVMRFAFMVKHK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)[O-])CCCCC(=O)[O-].[NH4+].[NH4+] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H28N2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59864-79-8 | |
| Record name | Dodecanedioic acid, ammonium salt (1:?) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0059864798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dodecanedioic acid, ammonium salt (1:?) | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















![2,2,3,3-tetramethyl-N-[6-sulfonyl-4-[4-[(2,2,3,3-tetramethylcyclopropanecarbonyl)amino]phenyl]cyclohexa-2,4-dien-1-yl]cyclopropane-1-carboxamide](/img/structure/B8023617.png)
